(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
The compound is part of the imidazopyridine family, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, widely used in organic synthesis and pharmaceutical chemistry.
Other substituted imidazo[1,2-a]pyridines: Compounds with different substituents at various positions on the imidazo[1,2-a]pyridine ring.
Uniqueness
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNCXDKQWHXZMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599427 |
Source
|
Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216294-32-4 |
Source
|
Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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